1,2-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1-(3-NITROPHENYL)METHANIMINE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1-(3-NITROPHENYL)METHANIMINE typically involves the condensation of 1,2-dimethyl-1H-1,3-benzodiazole with 3-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1-(3-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Oxides.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-N-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1-(3-NITROPHENYL)METHANIMINE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The nitro group may also play a role in its activity by undergoing bioreduction to form reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzodiazole derivatives: Compounds with similar benzodiazole structures but different substituents.
Nitrobenzene derivatives: Compounds with nitro groups attached to benzene rings.
Uniqueness
(E)-N-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1-(3-NITROPHENYL)METHANIMINE is unique due to the combination of the benzodiazole ring and the nitro-substituted phenyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H14N4O2 |
---|---|
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
N-(1,2-dimethylbenzimidazol-5-yl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H14N4O2/c1-11-18-15-9-13(6-7-16(15)19(11)2)17-10-12-4-3-5-14(8-12)20(21)22/h3-10H,1-2H3 |
InChI-Schlüssel |
WPKYLSLTIZVMEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1C)C=CC(=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.